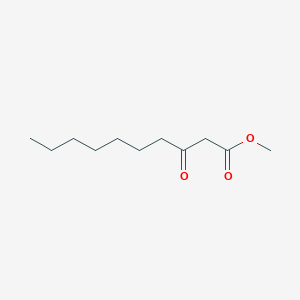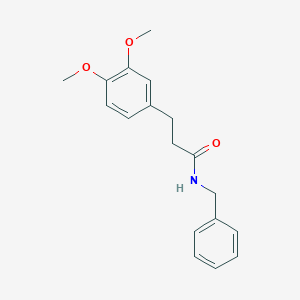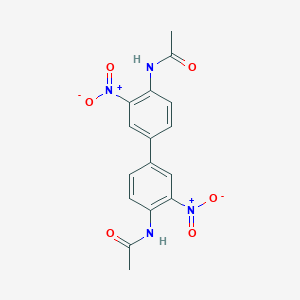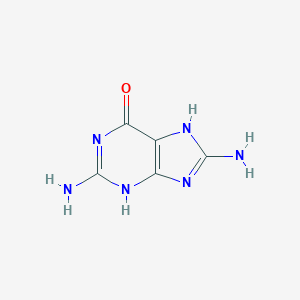
1-(4-Bromobutoxy)-2-fluorobenzene
Übersicht
Beschreibung
1-(4-Bromobutoxy)-2-fluorobenzene is a chemical compound with the linear formula C10H12BrFO . It has a molecular weight of 247.109 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture . Another example is the synthesis of 1,4-Bis(4-bromobutoxy)benzene, which involves a mixture of resorcinol and potassium carbonate in acetone, followed by the addition of 1,4-Dibromobutane .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutoxy)-2-fluorobenzene can be represented by the linear formula C10H12BrFO . The exact mass and monoisotopic mass of the compound are 228.01498 g/mol .Physical And Chemical Properties Analysis
1-(4-Bromobutoxy)-2-fluorobenzene has a molecular weight of 247.109 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
The compound has been used in the study of crystal structures of chalcone derivatives . These studies provide valuable insights into the molecular conformation of these compounds, which is crucial for understanding their properties and potential applications .
Synthesis of Chalcones
1-(4-Bromobutoxy)-2-fluorobenzene is used in the synthesis of chalcones . Chalcones are 1,3-diphenyl-2-propene-1-one derivatives, in which two aromatic rings are linked by a three carbon, α,β-unsaturated carbonyl system . They are considered to be precursors of flavonoids and isoflavonoids .
Claisen–Schmidt Condensation Reaction
This compound is used in the Claisen–Schmidt condensation reaction . This reaction is used to synthesize alkoxylated chalcones , which have various applications in scientific research and industrial applications.
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
1-(4-Bromobutoxy)-2-fluorobenzene can be used in the synthesis of quinolin-2-ones and phenanthridin-6-ones . These compounds are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
Direct Carbonylation
The compound can be used in direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
Drug Discovery
Given its role in the synthesis of various compounds, 1-(4-Bromobutoxy)-2-fluorobenzene is a valuable compound in drug discovery . Its use in the synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, highlights its significance in this field .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that bromobutoxy compounds are often used in the synthesis of various pharmaceuticals . They can act as intermediates in the production of drugs, suggesting that their targets could be diverse depending on the final compound they are used to synthesize.
Mode of Action
Bromobutoxy compounds are often involved in reactions such as the buchwald–hartwig amination . This reaction is a palladium-catalyzed carbon-nitrogen bond formation process, which is a key step in the synthesis of many pharmaceuticals .
Result of Action
The molecular and cellular effects of 1-(4-Bromobutoxy)-2-fluorobenzene are not well-documented. As an intermediate in drug synthesis, its effects would likely depend on the final compound it is used to produce. Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Eigenschaften
IUPAC Name |
1-(4-bromobutoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQVYXKBBLCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428288 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-fluorobenzene | |
CAS RN |
106558-68-3 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



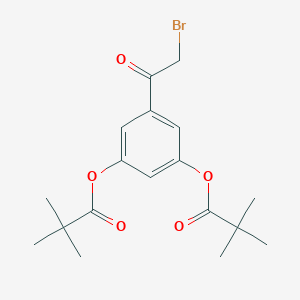
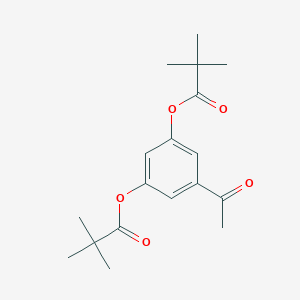

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
